6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is an organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine typically involves the reaction of dimethylimidazole with chlorinated hydrocarbons under alkaline conditions. The reaction is carried out by heating the mixture, which leads to the formation of the desired product . Other methods include catalytic dechlorination and imidazole ring formation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is not well-documented. related compounds in the imidazopyridazine class have been shown to modulate enzymes or act as antagonists for specific receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a chlorine atom at specific positions on the imidazo[1,2-b]pyridazine ring can lead to distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-13-9(11-5)7(3)6(2)8(10)12-13/h4H,1-3H3 |
InChI Key |
PRRGBJHKWRDCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C(=N2)Cl)C)C |
Origin of Product |
United States |
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